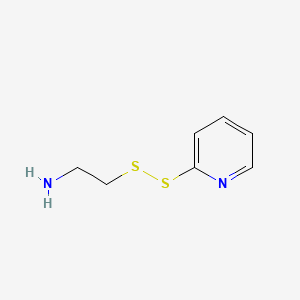

2-(Pyridin-2-yldisulfanyl)ethanamine

Description

BenchChem offers high-quality 2-(Pyridin-2-yldisulfanyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yldisulfanyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2/c8-4-6-10-11-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFHAVVTPGHRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232441 |

Source

|

| Record name | Pyridyldithioethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83578-21-6 |

Source

|

| Record name | Pyridyldithioethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083578216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridyldithioethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride properties

An In-Depth Technical Guide to 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride (PDEA) for Advanced Biomedical Applications

Introduction

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride (PDEA), also known as Pyridyldithioethylamine hydrochloride (PDA-HCl), is a pivotal heterobifunctional crosslinking reagent in the fields of drug delivery, bioconjugation, and materials science.[1][2] Its unique structure, featuring a primary amine and a reactive pyridyl disulfide group, allows for the covalent linkage of molecules to thiol-containing entities through a highly specific thiol-disulfide exchange reaction. This guide provides a comprehensive overview of PDEA's properties, core chemical principles, and field-proven applications, designed for researchers and scientists in drug development. The content herein emphasizes the mechanistic rationale behind its use and provides validated protocols for its successful implementation.

Physicochemical Properties of PDEA

A thorough understanding of PDEA's fundamental properties is critical for its effective application in experimental design. These properties dictate its solubility, stability, and reactivity in various systems.

| Property | Value | Source(s) |

| Chemical Structure | C₇H₁₁ClN₂S₂ | [2][] |

| IUPAC Name | 2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | [] |

| Synonyms | PDA-HCl, 2-(2-Pyridyldithio)ethylamine Hydrochloride, Pyridyldithioethylamine hydrochloride | [2][][4] |

| Molecular Weight | 222.76 g/mol | [] |

| Appearance | White to off-white solid/crystals | [][5] |

| Melting Point | 124-126 °C | [2][4] |

| Solubility | Slightly soluble in Water, Methanol, and DMSO | [2][] |

| Storage Conditions | Room Temperature, Inert atmosphere | [2] |

Core Chemistry: The Thiol-Disulfide Exchange Reaction

The primary utility of PDEA stems from the reactivity of its pyridyl disulfide bond. This group readily reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins or on thiol-modified surfaces. This reaction is a thiol-disulfide exchange, which proceeds via an SN2 nucleophilic attack mechanism.[6][7]

The process is initiated by a deprotonated thiol group (thiolate anion), which acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of PDEA.[6] This leads to the formation of a new, stable disulfide bond between the target molecule and the ethanamine portion of PDEA, with the concurrent release of pyridine-2-thione. This reaction is highly efficient under mild physiological conditions (neutral to slightly basic pH).[6]

Bioconjugation and Surface Functionalization

The pyridyl disulfide group is an excellent handle for bioconjugation, allowing for the stable yet reversible attachment of molecules. [8][9]This is particularly useful for:

-

Immobilizing Peptides and Proteins: Attaching targeting ligands (e.g., peptides) to the surface of nanoparticles or liposomes to enhance their specificity for target tissues. [10]* Creating Antibody-Drug Conjugates (ADCs): While other chemistries are common, disulfide linkers derived from reagents like PDEA can be used to attach cytotoxic drugs to antibodies. The disulfide bond is relatively stable in circulation but can be cleaved inside a cell where the reducing environment (high glutathione concentration) facilitates drug release. [11]* Functionalizing Surfaces: Modifying sensor chips or other materials to immobilize thiol-containing biomolecules for diagnostic or analytical purposes. [12]

Experimental Protocols

The following protocols provide a framework for the practical application of PDEA. They are designed as self-validating systems, where the outcome of each major step is confirmed by characterization.

Protocol 1: Synthesis of PDEA-Functionalized Polymeric Nanoparticles for Drug Delivery

This protocol describes the creation of pH-responsive nanoparticles using a PDEA-containing polymer via the emulsification-solvent evaporation method. [13][14] Objective: To synthesize and characterize drug-loaded, pH-sensitive nanoparticles.

Materials:

-

PDEA-co-polymer (e.g., a copolymer of PDEA and a biodegradable polymer like PLGA or PCL)

-

Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

-

Dichloromethane (DCM) or Chloroform

-

Polyvinyl alcohol (PVA) aqueous solution (e.g., 2.5% w/v)

-

Deionized water

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Methodology:

-

Preparation of Organic Phase:

-

Dissolve 30-50 mg of the PDEA-co-polymer and 5-10 mg of the hydrophobic drug in 1-2 mL of DCM. Vortex until fully dissolved.

-

Causality Check: Using a volatile organic solvent is crucial for its eventual removal by evaporation, which is what drives nanoparticle formation.

-

-

Emulsification:

-

Add the organic phase dropwise to 5-10 mL of the aqueous PVA solution while sonicating on an ice bath.

-

Sonicate for 3-5 minutes at high intensity to form a stable oil-in-water (o/w) emulsion.

-

Causality Check: Sonication provides the energy needed to break the organic phase into nano-sized droplets. PVA acts as a surfactant, stabilizing these droplets and preventing their coalescence. [15]

-

-

Solvent Evaporation:

-

Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate.

-

This process causes the polymer to precipitate from the droplets, forming solid nanoparticles.

-

-

Nanoparticle Purification:

-

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes.

-

Discard the supernatant, which contains residual PVA and unloaded drug.

-

Resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to ensure purity.

-

Finally, resuspend the purified nanoparticles in an appropriate buffer or lyophilize for long-term storage.

-

-

Characterization and Validation:

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge. At pH 7.4, a slightly negative or neutral zeta potential is expected. At pH 5.5, a shift to a positive zeta potential should be observed, confirming the protonation of PDEA.

-

Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the nanoparticle shape and size distribution. [13] * Drug Loading and Encapsulation Efficiency: Quantify the amount of drug in the nanoparticles using UV-Vis spectrophotometry or HPLC after dissolving a known mass of lyophilized nanoparticles in a suitable solvent.

-

In Vitro Drug Release: Incubate the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5. At predetermined time points, collect aliquots and measure the released drug concentration. A significantly faster release profile at pH 5.5 validates the pH-responsive nature of the formulation. [16]

-

Protocol 2: Characterization by FT-IR Spectroscopy

Objective: To confirm the successful incorporation of PDEA into a polymer backbone or its conjugation to a surface.

Methodology:

-

Sample Preparation: Prepare pellets of the starting materials (e.g., base polymer) and the final PDEA-functionalized product using potassium bromide (KBr).

-

Data Acquisition: Obtain the Fourier-Transform Infrared (FT-IR) spectra for all samples over a range of 4000-400 cm⁻¹.

-

Data Interpretation and Validation:

-

Compare the spectrum of the final product with the starting materials.

-

Look for the appearance of characteristic peaks corresponding to the pyridine ring from PDEA (e.g., C=N and C=C stretching vibrations typically around 1590-1430 cm⁻¹).

-

The presence of these new peaks in the final product, which are absent in the starting material, provides strong evidence of successful functionalization. [16]

-

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes. [4]Avoid the formation of dust and aerosols. [4]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2][4]For long-term stability, storage under an inert atmosphere is recommended. [2]* Regulatory: Note that in some regions, the acronym "PDEA" refers to governmental drug enforcement agencies. [17][18]It is crucial to use the full chemical name or CAS number (106139-15-5) in official documentation to avoid confusion.

Conclusion

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is a powerful and versatile reagent for creating advanced and intelligent biomedical systems. Its reliability in thiol-disulfide exchange reactions and the pH-responsive nature of its amine group enable the rational design of targeted drug delivery vehicles, sophisticated bioconjugates, and functionalized materials. By understanding the core chemical principles and employing validated protocols for synthesis and characterization, researchers can effectively leverage the unique properties of PDEA to drive innovation in drug development and nanotechnology.

References

-

ChemBK. (n.d.). PDEA. Retrieved from [Link]

-

Yuan, Y., et al. (2016). pH-responsive micelles based on (PCL)2(PDEA-b-PPEGMA)2 miktoarm polymer: controlled synthesis, characterization, and application as anticancer drug carrier. PubMed Central. Retrieved from [Link]

-

Pinto, F., et al. (2012). Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. PubMed Central. Retrieved from [Link]

-

Chi, E. Y., et al. (2013). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Potential of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride in Advanced Chemical Synthesis. Retrieved from [Link]

-

D'Souza, A. A., & Devare, J. (2015). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? PubMed Central. Retrieved from [Link]

-

O'Neill, R. A., & Tatu, U. (2023). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). ResearchGate. Retrieved from [Link]

-

Wang, L., et al. (2018). PH-Sensitive, Polymer Functionalized, Nonporous Silica Nanoparticles for Quercetin Controlled Release. ResearchGate. Retrieved from [Link]

-

Sira, S., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. PubMed Central. Retrieved from [Link]

-

Kavitha, T., et al. (2013). pH-Sensitive nanocargo based on smart polymer functionalized graphene oxide for site-specific drug delivery. ResearchGate. Retrieved from [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]

-

Luber, S., et al. (2011). On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Retrieved from [Link]

-

Dangerous Drugs Board. (n.d.). Annex L - Safe keeping, storage, and transportation. Retrieved from [Link]

-

Appenzeller-Herzog, C., & Ellgaard, L. (2008). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. National Institutes of Health. Retrieved from [Link]

-

NANBIOSIS. (n.d.). Preparation of peptide-functionalized nanoparticles. Retrieved from [Link]

-

Mi, P. (2019). Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release. MDPI. Retrieved from [Link]

-

Aslam, B., et al. (2021). Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery. PubMed Central. Retrieved from [Link]

-

Hasan, A., et al. (2023). Polydopamine Nanomaterials for Overcoming Current Challenges in Cancer Treatment. MDPI. Retrieved from [Link]

-

Dangerous Drugs Board. (n.d.). Republic of the Philippines. Retrieved from [Link]

-

Singh, R., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Bentham Science. Retrieved from [Link]

-

Import Licensing Procedures. (n.d.). Dangerous drugs and controlled precursors and essential chemicals and their preparations/mixtures. Retrieved from [Link]

-

Faria, M., et al. (2024). Polydopamine Nanosystems in Drug Delivery: Effect of Size, Morphology, and Surface Charge. MDPI. Retrieved from [Link]

-

Al-Shakarchi, W., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. PubMed Central. Retrieved from [Link]

-

Sharma, A., et al. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. LinkedIn. Retrieved from [Link]

-

Fini, A., et al. (1998). Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium. PubMed. Retrieved from [Link]

-

Manila Bulletin. (2024). DDB transfers dangerous drugs regulatory control systems to PDEA. Retrieved from [Link]

-

Dangerous Drugs Board. (2024). Official Transfer: DDB Hands Over Regulatory Control Systems to PDEA. Retrieved from [Link]

-

PDEA. (n.d.). Regulatory Compliance System. Retrieved from [Link]

-

Cytiva Life Sciences. (n.d.). PDEA Thiol Coupling Reagent. Retrieved from [Link]

-

Li, M., et al. (2018). Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. MDPI. Retrieved from [Link]

-

Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

-

Num, S. M., et al. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Common delivery nanoplatforms and stimuli-responsive drug release systems. Retrieved from [Link]

-

Scigine. (2020). Method to Conjugate Antibody and DNA | Bioconjugation. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Perfluorodecanoic acid. National Institutes of Health. Retrieved from [Link]

-

Dash, S. S., et al. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. RSC Publishing. Retrieved from [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of DEA. Retrieved from [Link]

-

Rizvi, S. A. A., & Saleh, A. M. (2017). Applications of nanoparticle systems in drug delivery technology. PubMed Central. Retrieved from [Link]

-

Safe Haven. (n.d.). Guide to DEA Physical Security Requirements for Controlled Substances. Retrieved from [Link]

-

Misra, R., et al. (2010). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. PubMed Central. Retrieved from [Link]

-

IMDEA Nanociencia. (n.d.). P3 Nanotechnology for Health-Care. Retrieved from [Link]

-

Drug Enforcement Administration. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). Perfluorodecanesulfonic acid. National Institutes of Health. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine dithioethylamine hydrochloride(PDA-HCl) | 106139-15-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmiweb.com [pharmiweb.com]

- 10. Preparation of peptide-functionalized nanoparticles - Nanbiosis [nanbiosis.es]

- 11. Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mb.com.ph [mb.com.ph]

- 18. Regulatory Compliance System [rcs.prod.pdea.gov.ph]

An In-Depth Technical Guide to 2-(Pyridyldithio)ethylamine Hydrochloride (CAS 106139-15-5): A Keystone Reagent for Redox-Responsive Bioconjugation and Drug Delivery

Introduction: The Power of a Cleavable Bond

In the landscape of advanced drug delivery and bioconjugation, the ability to create stable yet selectively cleavable linkages is paramount. The intracellular environment, rich in reducing agents like glutathione (GSH), offers a unique trigger for releasing therapeutic payloads precisely where they are needed.[][2] It is within this context that 2-(Pyridyldithio)ethylamine hydrochloride (CAS 106139-15-5), hereafter referred to as PDA-HCl, has emerged as a critical chemical tool. This guide provides an in-depth exploration of PDA-HCl, from its fundamental chemical properties and synthesis to its sophisticated applications in creating stimuli-responsive materials for the next generation of therapeutics.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of not just how to use PDA-HCl, but why specific methodologies are employed, grounding practical protocols in their core chemical and biological principles.

Core Chemical Profile of 2-(Pyridyldithio)ethylamine Hydrochloride (PDA-HCl)

PDA-HCl is a versatile thiol-reactive cross-linking agent. Its utility is rooted in the pyridyl disulfide moiety, which readily participates in thiol-disulfide exchange reactions.[3] This reactivity forms the basis of its function as a cleavable linker in complex biological systems.

| Property | Data | Source(s) |

| CAS Number | 106139-15-5 | |

| Synonyms | (S)-2-Pyridylthio Cysteamine Hydrochloride, PDA-HCl, 2-(2-pyridinyldisulfanyl)ethanamine hydrochloride | |

| Molecular Formula | C₇H₁₁ClN₂S₂ | |

| Molecular Weight | 222.76 g/mol | |

| Appearance | White to off-white or light brown solid | [4] |

| Solubility | Soluble in water and DMSO | [5] |

| Storage | 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) |

The Central Mechanism: Thiol-Disulfide Exchange

The primary function of PDA-HCl is to introduce a disulfide bond that can be cleaved under reducing conditions. This is achieved through a thiol-disulfide exchange reaction with a free sulfhydryl group (e.g., from a cysteine residue on a protein or a thiol-modified molecule).

The reaction proceeds via a nucleophilic attack of a thiolate anion (-S⁻) on one of the sulfur atoms of the pyridyl disulfide bond. This results in the formation of a new, stable disulfide bond and the release of pyridine-2-thione.[4] The release of this chromophoric byproduct is a key experimental advantage, as it can be monitored spectrophotometrically at approximately 343 nm to quantify the progress of the conjugation reaction in real-time.[6]

Sources

- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

synthesis protocol for 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride

Introduction: The Role of a Versatile Heterobifunctional Crosslinker

2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride (PDA-HCl), with CAS Number 106139-15-5, is a pivotal reagent in the fields of bioconjugation, drug delivery, and materials science.[1][] Its structure incorporates a primary amine and a pyridyl disulfide group, making it a valuable heterobifunctional crosslinker. The key feature of this molecule is the disulfide bond, which can react with free sulfhydryl (thiol) groups via a thiol-disulfide exchange mechanism. This reaction is reversible under reducing conditions, a property that is highly exploited in the design of stimuli-responsive systems, such as drug delivery vehicles that release their payload in the reducing environment of the cell.[1][3]

This guide provides a comprehensive overview of the synthesis of PDA-HCl, detailing the underlying chemical principles, a field-proven experimental protocol, and methods for characterization. It is intended for researchers and professionals engaged in chemical synthesis and drug development who require a reliable method for preparing this essential building block.

Synthesis Strategy: Thiol-Disulfide Exchange

The most common and efficient synthesis of 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride involves a thiol-disulfide exchange reaction between an excess of 2,2'-dipyridyl disulfide and cysteamine hydrochloride (2-aminoethanethiol hydrochloride).[4]

The mechanism proceeds via nucleophilic attack of the thiolate anion from cysteamine on one of the sulfur atoms of the 2,2'-dipyridyl disulfide bond. This results in the formation of the desired mixed disulfide (PDA) and the release of one molecule of pyridine-2-thione, which exists in tautomeric equilibrium with 2-mercaptopyridine. Using a molar excess of 2,2'-dipyridyl disulfide ensures the reaction goes to completion and minimizes the formation of the symmetrical disulfide of cysteamine (cystamine).

An alternative, though less common, synthetic route involves the acid-catalyzed deprotection of a Boc-protected precursor, tert-Butyl 2-(pyridin-2-yldisulfanyl)ethylcarbamate, using concentrated hydrochloric acid.[5]

Experimental Protocol: Synthesis of PDA-HCl

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2,2'-Dipyridyl disulfide | C₁₀H₈N₂S₂ | 220.31 | Reagent grade, ≥98% purity |

| Cysteamine hydrochloride | C₂H₇NS·HCl | 113.61 | Reagent grade, ≥98% purity |

| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous or HPLC grade |

| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | Glacial |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous, ice-cold for precipitation |

Step-by-Step Synthesis Procedure

-

Preparation of Reactant Solutions:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-dipyridyl disulfide (4.41 g, 20 mmol) in 16 mL of methanol containing 2% (v/v) glacial acetic acid. Stir until fully dissolved. The mild acidic condition helps to catalyze the thiol-disulfide exchange.

-

In a separate 50 mL beaker, dissolve cysteamine hydrochloride (1.14 g, 10 mmol) in 10 mL of methanol containing 2% (v/v) glacial acetic acid.

-

-

Reaction Execution:

-

To the stirring solution of 2,2'-dipyridyl disulfide, add the cysteamine hydrochloride solution dropwise over a period of approximately 15 minutes using a dropping funnel or pipette.

-

Once the addition is complete, seal the flask (e.g., with a septum) and allow the reaction mixture to stir at room temperature overnight (12-16 hours).

-

-

Work-up and Isolation:

-

After the reaction period, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the methanol and result in a yellow oil.

-

-

Purification by Precipitation:

-

Dissolve the resulting yellow oil in a minimum amount of methanol (e.g., 15-20 mL).

-

For efficient precipitation, distribute this solution into smaller centrifuge tubes (e.g., 50 mL Falcon tubes).

-

To each tube, add approximately three volumes of ice-cold diethyl ether (e.g., 40-50 mL). The product is insoluble in ether and will precipitate out.

-

Agitate the tubes and then centrifuge to pellet the precipitate. Decant and discard the supernatant.

-

To achieve high purity, this precipitation process should be repeated multiple times (literature suggests up to 8 times).[4] This involves re-dissolving the solid in a minimal volume of methanol and precipitating again with cold diethyl ether.

-

-

Drying:

-

After the final wash/precipitation, dry the resulting colorless solid product under high vacuum overnight to remove all residual solvents. A typical yield for this synthesis is around 90%.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride.

Characterization and Validation

To confirm the identity and purity of the synthesized 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride, standard analytical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Expected NMR Data

The following data, reported for the free base form in CD₃OD, can be used as a reference for product validation.[5] The hydrochloride salt will show similar shifts, though the amine protons may be broadened or exchanged.

| Nucleus | Chemical Shift (δ, ppm) | Signal Description |

| ¹H NMR | 7.58, 7.47, 7.06, 6.83 | (m, 4H) - Protons on the pyridine ring |

| 3.34 | (m, 2H) - CH₂ adjacent to sulfur | |

| 3.02 | (m, 2H) - CH₂ adjacent to amine | |

| ¹³C NMR | 158.69 | C=N of pyridine ring |

| 149.07, 137.81, 122.48, 120.98 | Carbons of the pyridine ring | |

| 39.52 | CH₂ adjacent to amine | |

| 36.94 | CH₂ adjacent to sulfur |

Note: NMR spectra should be acquired on the final, dried product. The presence of solvent peaks (methanol, ether) would indicate incomplete drying.

Conclusion

The synthesis of 2-(pyridin-2-yldisulfanyl)ethanamine hydrochloride via thiol-disulfide exchange is a robust and high-yielding process. The resulting compound is a cornerstone for researchers in drug development and bioconjugation, enabling the creation of advanced therapeutic and diagnostic agents.[6][7] The reversibility of the disulfide bond offers a powerful tool for designing systems that can respond to the physiological environment, making PDA-HCl an indispensable reagent in the modern chemical biology toolbox. Adherence to the detailed protocol and rigorous purification are critical for obtaining a high-purity product suitable for sensitive downstream applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.

- Guidechem. 2,2′-Dipyridyl disulfide 2127-03-9 wiki.

- Tokyo Chemical Industry Co., Ltd. 2,2'-Dipyridyl Disulfide | 2127-03-9.

- Bognar, Z., et al. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Benchchem. Synthesis routes of 2-(Pyridin-2-yldisulfanyl)ethanamine.

- NINGBO INNO PHARMCHEM CO.,LTD. Unveiling the Potential of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride in Advanced Chemical Synthesis.

- BOC Sciences. CAS 106139-15-5 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride.

- Wikipedia. 2,2'-Dipyridyldisulfide.

- ChemicalBook. 2,2'-Dithiodipyridine | 2127-03-9.

- Sigma-Aldrich. 2,2 -Dipyridyl disulfide for synthesis 2127-03-9.

- PubMed. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides.

- Sigma-Aldrich. 2-(Pyridin-2-yldisulfanyl)ethanamine | 83578-21-6.

- Brocklehurst, K., et al. Reactions of papain and of low-molecular-weight thiols with some aromatic disulphides. 2,2'-Dipyridyl disulphide as a convenient active-site titrant for papain even in the presence of other thiols. Biochemical Journal.

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubMed Central (PMC). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation.

- ResearchGate. (PDF) Application of 2,2′‐dipyridyl disulfide‐mediated thiazolidine ring‐opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin‐3.

- Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- PubMed Central (PMC). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.

- ResearchGate. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

A Technical Guide to the Mechanism of Thiol-Disulfide Exchange with 2-(Pyridin-2-yldisulfanyl)ethanamine

Introduction: The Central Role of Dynamic Covalent Chemistry

In the landscape of modern chemical biology and therapeutic development, the ability to form specific, stable, yet reversible linkages is paramount. Thiol-disulfide exchange stands out as a cornerstone of dynamic covalent chemistry, enabling the precise conjugation and triggered release of molecular payloads.[1][2] This reaction, fundamental to processes like protein folding and cellular redox homeostasis, has been harnessed by scientists to engineer sophisticated bioconjugates and stimuli-responsive drug delivery systems.[1][3][4]

At the heart of this technology are reagents designed for efficiency and specificity. Among these, 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA) and its derivatives have emerged as exceptionally versatile tools.[5][6][7] Their utility stems from the unique reactivity of the pyridyl disulfide group, which facilitates highly efficient exchange reactions with free thiols, such as those found on cysteine residues in proteins.[8][9] This guide provides an in-depth exploration of the core mechanism of thiol-disulfide exchange with PDEA, detailing the underlying chemical principles, kinetic considerations, and practical methodologies for its application in research and development.

Part 1: The Fundamental Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange is fundamentally a nucleophilic substitution reaction (SN2) where a nucleophilic sulfur atom attacks a disulfide bond.[1][10][11] The reaction's efficiency is governed by a confluence of factors that dictate the reactivity of the participating species and the stability of the products.

The Role of the Thiolate Anion

The primary reactive species is not the thiol (R-SH) itself, but its deprotonated conjugate base, the thiolate anion (R-S⁻).[10][12][13] The concentration of this potent nucleophile is directly dependent on the pH of the medium and the pKa of the thiol.

-

pH Dependence: As the pH of the solution rises above the thiol's pKa, the equilibrium shifts towards the formation of the thiolate anion, thus increasing the reaction rate.[12][14] Most thiol-disulfide exchange reactions are therefore performed at a pH between 7 and 8 to ensure a sufficient concentration of the reactive thiolate while maintaining the stability of biomolecules like proteins.[8]

The SN2 Transition State

The reaction proceeds via a linear transition state where the attacking thiolate, the two sulfur atoms of the disulfide bond, and the eventual leaving group are colinear.[15][16] This geometric constraint means that steric hindrance around either the incoming thiol or the target disulfide can significantly impede the reaction rate.[17]

Caption: Generalized SN2 mechanism of thiol-disulfide exchange.

The Leaving Group: A Key Determinant of Reactivity

The forward progress of the reaction is critically dependent on the stability of the leaving group (R³-S⁻). A more stable leaving group, corresponding to a thiol with a lower pKa, will drive the reaction equilibrium towards the products.[15] This principle is central to the design of highly reactive disulfide exchange reagents.

Part 2: The Unique Chemistry of 2-(Pyridin-2-yldisulfanyl)ethanamine

The exceptional utility of PDEA and related pyridyl disulfide reagents lies in the chemical properties of the pyridine-2-thiol leaving group.[8]

An Electrophilic Disulfide and a Superior Leaving Group

The electron-withdrawing nature of the pyridine ring makes the disulfide bond in PDEA highly electrophilic and thus more susceptible to nucleophilic attack by a thiolate. Upon exchange, the released leaving group is 2-mercaptopyridine. This molecule exists in a tautomeric equilibrium with the more stable pyridine-2-thione form.[18]

This tautomerization is the key to the reaction's efficiency. The formation of the highly stable, unreactive pyridine-2-thione effectively removes the leaving group from the reaction equilibrium, preventing the reverse reaction and driving the exchange to completion.[3][8]

Caption: Thiol-disulfide exchange mechanism with PDEA.

Spectrophotometric Monitoring of the Reaction

A significant practical advantage of using pyridyl disulfide reagents is the ability to monitor the reaction progress in real-time. The pyridine-2-thione byproduct has a strong and distinct UV absorbance maximum, which allows for its direct quantification using a spectrophotometer.[8][17]

| Parameter | Value | Reference |

| Analyte | Pyridine-2-thione | [8] |

| λmax | 343 nm | [8] |

| Molar Extinction Coefficient (ε) | ~8,080 M⁻¹cm⁻¹ at 343 nm | [8] |

This property provides a self-validating system; the formation of the desired conjugate can be directly correlated with the release of the chromophoric leaving group.

Part 3: Experimental Protocols and Methodologies

As a Senior Application Scientist, translating theory into robust practice is essential. The following protocols provide validated starting points for utilizing PDEA chemistry.

Protocol 1: Kinetic Analysis of Thiol-Disulfide Exchange

This protocol details how to monitor the reaction between a model thiol (e.g., L-cysteine) and a pyridyl disulfide reagent using UV-Vis spectroscopy.

Materials:

-

Pyridyl disulfide reagent (e.g., PDEA or 2,2'-Dipyridyl disulfide)

-

Model thiol (e.g., L-cysteine)

-

Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of the pyridyl disulfide reagent in a suitable organic solvent (e.g., DMSO) or directly in the reaction buffer if soluble.

-

Prepare a 100 mM stock solution of L-cysteine in the reaction buffer. Adjust the pH back to 7.4 if necessary.

-

-

Setup the Spectrophotometer:

-

Set the spectrophotometer to acquire data at 343 nm.

-

Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).

-

-

Establish the Baseline:

-

In a quartz cuvette, add 990 µL of the reaction buffer and 5 µL of the pyridyl disulfide stock solution to achieve a final concentration of 50 µM.

-

Mix gently by pipetting and place the cuvette in the spectrophotometer.

-

Record the baseline absorbance for 1-2 minutes to ensure stability.

-

-

Initiate the Reaction:

-

Add 5 µL of the 100 mM L-cysteine stock solution to the cuvette (final concentration 500 µM).

-

Immediately and thoroughly mix the solution by pipetting up and down 2-3 times.

-

Start the kinetic measurement, recording the absorbance at 343 nm over time (e.g., every 5 seconds for 10-15 minutes).

-

-

Data Analysis:

-

The concentration of released pyridine-2-thione at any time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (8,080 M⁻¹cm⁻¹), b is the path length (1 cm), and c is the concentration.

-

Plot the concentration of pyridine-2-thione versus time to determine the initial reaction rate.

-

Protocol 2: Bioconjugation of a Thiol-Containing Peptide to a PDEA-Functionalized Carrier

This protocol outlines a general workflow for conjugating a cysteine-containing peptide to a carrier molecule that has been pre-functionalized with a pyridyl disulfide group.

Caption: General workflow for peptide bioconjugation via thiol-disulfide exchange.

Key Considerations for Bioconjugation:

-

Thiol Reduction: Ensure the cysteine residue on the protein or peptide is in its reduced, free thiol form. If necessary, pre-treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which must then be removed prior to the conjugation reaction.

-

Stoichiometry: The molar ratio of the thiol-containing molecule to the pyridyl disulfide reagent should be optimized. A slight molar excess of the thiol component (e.g., 1.5 to 5-fold) is often used to drive the reaction to completion.

-

Purification: After the reaction, it is crucial to remove unreacted starting materials and the pyridine-2-thione byproduct. Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods for purifying the final conjugate.[19]

Conclusion: An Enabling Chemistry for Advanced Applications

The thiol-disulfide exchange reaction, particularly when mediated by reagents like 2-(Pyridin-2-yldisulfanyl)ethanamine, represents a powerful and reliable strategy in the scientist's toolkit. Its specificity for thiols, favorable kinetics, and the inherent ability to monitor the reaction make it a self-validating and robust system.[8] The stability of the resulting disulfide bond in circulation, combined with its susceptibility to cleavage in the reducing intracellular environment, has cemented its role in the development of next-generation antibody-drug conjugates and targeted delivery platforms.[3][4][6] A thorough understanding of its mechanism is the first step toward harnessing its full potential to create novel and impactful solutions in medicine and materials science.

References

-

Burke, T. R., et al. (2011). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters, 52(33), 4316-4319. [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

-

Joshi, S. B., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Pharmaceutical Sciences, 103(4), 1157-1166. [Link]

-

Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]

-

Burke, T. R., et al. (2011). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. National Institutes of Health Public Access. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Li, Y., et al. (2020). Disulfide-containing Macromolecules for Therapeutic Delivery. Advanced Healthcare Materials, 9(15), 2000219. [Link]

-

Stacy, E. A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8699–8707. [Link]

-

Stacy, E. A., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Publications. [Link]

-

Agoston, V., et al. (2005). Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. [Link]

-

Burke, T. R., et al. (2011). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. ResearchGate. [Link]

-

de la Fuente-Herreruela, D., et al. (2019). Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. GenScript. [Link]

-

Nagy, P. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. ResearchGate. [Link]

-

Unknown Author. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. ResearchGate. [Link]

-

Jin, S., et al. (2021). Types of drug delivery systems that rely on the presence of disulfide... ResearchGate. [Link]

-

Bach, R. D., et al. (2004). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. [Link]

-

LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

-

Hoffmann, M. A., & van Mil, P. J. (1997). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 45(8), 2942–2948. [Link]

-

de la Fuente-Herreruela, D., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 79. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unveiling the Potential of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Wikipedia. [Link]

-

Kubar, T., et al. (2018). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 20(24), 16383-16397. [Link]

-

Groitl, B., & Diederich, F. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Angewandte Chemie International Edition, 52(22), 5652-5654. [Link]

Sources

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Pyridin-2-yldisulfanyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Pyridin-2-yldisulfanyl)ethanamine, a pivotal reagent in bioconjugation and drug delivery systems. Commonly available as its hydrochloride salt, its solubility dictates the efficiency of conjugation reactions and the formulation of therapeutic agents. This document synthesizes theoretical principles with empirical data to offer researchers and drug development professionals a thorough understanding of its behavior in common laboratory solvents. We delve into the physicochemical properties governing its solubility, present qualitative and quantitative data, and provide a robust, field-proven protocol for experimental solubility determination using UV-Vis spectrophotometry. Practical recommendations are offered to guide solvent selection for optimal performance in critical applications.

Introduction to 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA)

2-(Pyridin-2-yldisulfanyl)ethanamine, also known as PDEA or Pyridyldithioethylamine, is a thiol-reactive compound extensively used in the biomedical and pharmaceutical sciences. Its primary application lies in its ability to form reversible disulfide bonds with sulfhydryl (-SH) groups present in proteins, peptides, and other biomolecules. This functionality is crucial for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and immobilizing ligands onto sensor surfaces.[1][2] The compound is most frequently supplied and handled as its hydrochloride salt (PDEA·HCl), which enhances its stability and modulates its solubility.[]

A precise understanding of PDEA's solubility is not merely a procedural formality but a critical parameter for experimental success. Inadequate dissolution can lead to low reaction yields, inconsistent results, and challenges in purification. Conversely, a well-chosen solvent system ensures that the reagent is fully available for reaction, promoting efficient and reproducible outcomes. This guide aims to provide the necessary technical foundation for making informed decisions regarding solvent selection and handling of PDEA.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. PDEA possesses distinct functional groups that govern its interactions with various solvents: a pyridine ring, a disulfide bridge, and a primary amine.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This group is moderately polar and can act as a hydrogen bond acceptor.

-

Disulfide (-S-S-) Linkage: This bond is relatively nonpolar but is susceptible to cleavage by reducing agents. Its presence contributes to the overall molecular size and shape.

-

Ethylamine (-CH₂CH₂NH₂): This primary amine group is polar and a strong hydrogen bond donor and acceptor. In its hydrochloride salt form, it exists as a protonated ammonium group (-NH₃⁺), which significantly increases its affinity for polar protic solvents.[4]

Principle of "Like Dissolves Like": Based on these features, the solubility of PDEA·HCl can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The protonated amine and the polar pyridine ring suggest that PDEA·HCl should exhibit solubility in these solvents through strong ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations and can act as hydrogen bond acceptors, suggesting good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's overall polarity, especially in its salt form, predicts poor solubility in nonpolar solvents.

The following diagram illustrates the key molecular features of PDEA and their potential interactions with solvent molecules.

Caption: Molecular structure of PDEA and its predicted interactions with solvent classes.

Empirical Solubility Data

While theoretical predictions are useful, empirical data is essential for practical applications. The following tables summarize the qualitative solubility of PDEA hydrochloride based on available supplier data and literature.

Qualitative Solubility of PDEA·HCl

| Solvent Class | Solvent Name | Solubility | Reference |

| Polar Protic | Water | Slightly Soluble | [] |

| Methanol (MeOH) | Slightly Soluble | [] | |

| Ethanol (EtOH) | Soluble | [5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [] |

| Dimethylformamide (DMF) | Soluble | [6] | |

| Nonpolar | Chloroform | Soluble | [6] |

Note: "Slightly Soluble" indicates that the compound may not dissolve completely at higher concentrations or may require heating or sonication. The free base form (CAS 83578-21-6) may exhibit different solubility, particularly lower solubility in aqueous media.[7]

Experimental Protocol for Quantitative Solubility Determination

For many applications, particularly in formulation development, a precise quantitative measure of solubility is required. UV-Vis spectrophotometry offers a reliable and accessible method for determining the concentration of a dissolved solute, provided the compound has a chromophore that absorbs light in the UV-Vis range.[8] The pyridine ring in PDEA provides a suitable chromophore for this analysis.

Principle

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By creating a calibration curve with known concentrations of PDEA, the concentration of an unknown saturated solution can be accurately determined.

Materials and Reagents

-

2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride (PDEA·HCl)

-

Solvent of interest (e.g., deionized water, PBS buffer, ethanol)

-

UV-Vis Spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer and/or shaker water bath

-

0.22 µm syringe filters

Step-by-Step Methodology

-

Preparation of Standard Stock Solution:

-

Accurately weigh approximately 10 mg of PDEA·HCl and record the exact mass.

-

Dissolve the solid in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration (approx. 1 mg/mL). Causality: An accurate stock solution is the foundation for a reliable calibration curve.

-

-

Generation of Calibration Curve:

-

Perform a serial dilution of the stock solution to prepare a series of standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Determine the wavelength of maximum absorbance (λ_max) by scanning a mid-range standard (e.g., 25 µg/mL) from 200-400 nm.

-

Measure the absorbance of each standard solution and a solvent blank at the determined λ_max.

-

Plot Absorbance vs. Concentration (µg/mL) and perform a linear regression. The resulting equation (y = mx + c) and R² value (should be >0.99) constitute the calibration curve. Causality: The calibration curve provides a validated mathematical relationship between absorbance and concentration under the specific experimental conditions.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of PDEA·HCl (e.g., 5-10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial. Causality: Adding excess solid ensures that the solution reaches equilibrium at its saturation point.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Causality: Filtration is critical to prevent undissolved particulates from scattering light and artificially inflating the absorbance reading.

-

Dilute the filtered supernatant with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λ_max.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of PDEA·HCl in that solvent at the specified temperature.

-

Caption: Experimental workflow for determining PDEA solubility via UV-Vis spectrophotometry.

Factors Influencing PDEA Solubility

Effect of pH

The solubility of PDEA, particularly in aqueous solutions, is highly dependent on pH.[10] As an amine, the ethylamine group can be protonated (R-NH₃⁺) or deprotonated (R-NH₂). The pyridine nitrogen can also be protonated.

-

Acidic pH (pH < 4): At low pH, both the ethylamine and the pyridine nitrogen will be protonated. The resulting dicationic species will have significantly enhanced solubility in water due to strong ion-dipole interactions.

-

Neutral to Basic pH (pH > 7): As the pH increases, the amine group will be deprotonated to its neutral free base form. This reduction in charge will decrease its polarity and, consequently, its solubility in water.

This pH-dependent behavior is a critical consideration when preparing PDEA solutions for bioconjugation, which are often performed in buffers with a pH range of 7.0-8.5.

Practical Recommendations for Laboratory Use

-

For Aqueous Reactions (e.g., Bioconjugation): Start by dissolving PDEA·HCl in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer. This stock solution method prevents the slow dissolution of the solid in the final reaction mixture.

-

Solvent Purity: Always use high-purity, anhydrous solvents when possible, especially for reactions sensitive to water.

-

Storage: Store PDEA·HCl in a cool, dry place (2-8°C is often recommended) and protect it from moisture to prevent hydrolysis and maintain its reactivity.[7]

-

Working Solutions: For applications like surface plasmon resonance (SPR), where PDEA is used to modify sensor chips, it is often dissolved in a borate buffer at pH 8.5.[2]

Conclusion

2-(Pyridin-2-yldisulfanyl)ethanamine is a compound of moderate polarity, with its hydrochloride salt showing slight solubility in polar protic solvents like water and methanol, and better solubility in polar aprotic solvents such as DMF and DMSO. Its solubility in aqueous media is markedly influenced by pH, increasing significantly under acidic conditions. For researchers and drug developers, a methodical approach to solvent selection, guided by the principles and data presented herein, is paramount. Utilizing techniques such as preparing concentrated stock solutions in organic solvents and understanding the impact of pH will ensure the effective and reproducible application of this essential bioconjugation reagent.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- BOC Sciences. (n.d.). 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride.

- Sigma-Aldrich. (n.d.). 2-(Pyridin-2-yldisulfanyl)ethanamine.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.

- Sigma-Aldrich. (n.d.). 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Available at: [Link].

- SPR-Pages. (2022, July 17). Thiol-coupling.

- Singh, R., et al. (n.d.). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC - NIH.

- Avdeef, A. (n.d.). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. PubMed.

- AAPS PharmSciTech. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiol-coupling [sprpages.nl]

- 4. chemhaven.org [chemhaven.org]

- 5. DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Pyridin-2-yldisulfanyl)ethanamine | 83578-21-6 [sigmaaldrich.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-(Pyridin-2-yldisulfanyl)ethanamine (PDEA), a critical reagent in bioconjugation and drug delivery systems. Understanding the factors that influence its integrity is paramount for ensuring the reproducibility and success of scientific research and the development of novel therapeutics. This document moves beyond a simple recitation of storage temperatures to provide a mechanistic understanding of PDEA's degradation pathways, empowering researchers to maintain its quality and performance.

Introduction: The Critical Role of PDEA in Bioconjugation

2-(Pyridin-2-yldisulfanyl)ethanamine, available as a free base and its more common hydrochloride salt (PDEA·HCl), is a versatile thiol-reactive crosslinking agent. Its primary application lies in the formation of cleavable disulfide bonds, a cornerstone of modern drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs) and targeted nanocarriers.[1][2] The pyridyldithio group of PDEA readily reacts with free thiols on proteins, peptides, and other biomolecules, forming a disulfide linkage. This bond is relatively stable in systemic circulation but can be cleaved in the reducing environment of the intracellular space, triggering the release of a therapeutic payload.

The efficacy of such systems is intrinsically linked to the quality of the PDEA reagent. Degradation of PDEA can lead to reduced conjugation efficiency, the formation of undesirable byproducts, and ultimately, compromised therapeutic efficacy and safety. This guide, therefore, aims to provide a comprehensive understanding of PDEA's stability profile and the best practices for its storage and handling.

Chemical Structure and Inherent Reactivity

The stability of PDEA is dictated by the chemical nature of its disulfide bond and the presence of a primary amine. The disulfide bond is susceptible to nucleophilic attack, particularly by thiols, leading to a thiol-disulfide exchange reaction. This is the very reaction that makes PDEA a useful bioconjugation reagent, but it also represents a primary degradation pathway if the compound is not handled and stored correctly.

The primary amine group imparts a basic character to the molecule and can influence its reactivity and solubility. The hydrochloride salt is generally more stable and soluble in aqueous solutions compared to the free base.

Factors Influencing the Stability of PDEA

Several environmental factors can impact the stability of PDEA, leading to its degradation. A thorough understanding of these factors is crucial for establishing appropriate storage and handling protocols.

pH

The pH of the solution is a critical factor in the stability of the disulfide bond. Thiol-disulfide exchange reactions are significantly accelerated at alkaline pH. This is because the reactive species in this reaction is the thiolate anion (RS-), which is more prevalent at pH values above the pKa of the thiol. Therefore, storing PDEA in basic solutions should be avoided to prevent premature disulfide exchange and degradation.

Temperature

As with most chemical compounds, elevated temperatures can accelerate the rate of degradation of PDEA. Thermal energy can promote various degradation pathways, including hydrolysis and oxidation. Supplier recommendations consistently advise storing PDEA at low temperatures to maintain its long-term stability.

Presence of Reducing and Oxidizing Agents

PDEA is incompatible with strong reducing and oxidizing agents. Reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), will readily cleave the disulfide bond, leading to the formation of 2-mercaptopyridine and cysteamine. Conversely, strong oxidizing agents can lead to the formation of various sulfur-oxygen species, such as thiosulfinates and sulfonic acids, which will compromise the integrity and reactivity of the molecule.[3]

Light Exposure

Pyridyl disulfide compounds can be susceptible to photodegradation. Exposure to UV light can induce cleavage of the disulfide bond, leading to the formation of radical species and subsequent degradation products.[4] It is therefore advisable to protect PDEA from light, especially during long-term storage and when in solution.

Recommended Storage Conditions

Based on the factors discussed above and recommendations from various suppliers, the following storage conditions are advised to ensure the long-term stability of PDEA.

| Form | Recommended Storage Temperature | Additional Recommendations | Expected Stability |

| PDEA·HCl (Solid) | -20°C | Store in a tightly sealed container in a dry, dark place. | Up to 2 years |

| PDEA Free Base (Solid) | 2-8°C | Store in a tightly sealed container in a dry, dark place. | Information on long-term stability is less prevalent than for the HCl salt, but proper storage should ensure stability for at least one year. |

| PDEA Solutions | -20°C or -80°C | Prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in a tightly sealed, light-protected container. | Stability in solution is significantly lower than in solid form. For short-term storage (days to weeks), -20°C is acceptable. For longer-term storage, -80°C is recommended. |

Potential Degradation Pathways

Understanding the potential degradation pathways of PDEA is essential for troubleshooting experimental issues and for developing robust analytical methods to assess its purity.

Thiol-Disulfide Exchange

This is the most common degradation pathway, especially in the presence of free thiols. The disulfide bond of PDEA can react with another PDEA molecule or with any other thiol-containing impurity, leading to the formation of symmetrical disulfides and other mixed disulfides.

Caption: Hydrolysis of PDEA's Disulfide Bond

Oxidation

The sulfur atoms in the disulfide bond are susceptible to oxidation, which can lead to the formation of a variety of products, including thiosulfinates and sulfonic acids. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts.

Caption: Oxidation of PDEA's Disulfide Bond

Experimental Protocols for Stability Assessment

To ensure the quality of PDEA, it is recommended to perform periodic stability assessments, especially for lots that have been stored for an extended period or for solutions that are not freshly prepared.

Forced Degradation Study

A forced degradation study can help to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Protocol:

-

Prepare a stock solution of PDEA (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).

-

Aliquot the stock solution into several vials.

-

Subject the aliquots to various stress conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Add an equal volume of 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate at 60°C for 48 hours.

-

Photodegradation: Expose to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period.

-

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples , including a control sample stored under recommended conditions, by a suitable analytical method (e.g., HPLC).

HPLC Method for Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of PDEA and quantifying its degradation products.

Recommended HPLC Parameters:

-

Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used to separate PDEA from its potential degradation products.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 254 nm or 280 nm.

-

Injection Volume: 10-20 µL.

Workflow for HPLC Analysis:

Caption: HPLC Workflow for PDEA Stability Assessment

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for confirming the structure of PDEA and identifying its degradation products. ¹H NMR can be used to monitor the disappearance of signals corresponding to the intact molecule and the appearance of new signals from degradation products. [5] Protocol:

-

Prepare a solution of PDEA in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a ¹H NMR spectrum of the fresh sample.

-

Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, or exposed to light).

-

Acquire additional ¹H NMR spectra at various time points to monitor for any changes in the chemical shifts and the appearance of new peaks, which would indicate degradation.

Conclusion: Ensuring the Integrity of a Critical Reagent

The stability of 2-(Pyridin-2-yldisulfanyl)ethanamine is a critical parameter that directly impacts the success of bioconjugation strategies and the development of effective targeted therapeutics. By understanding the chemical properties of PDEA and the factors that influence its degradation, researchers can implement appropriate storage and handling procedures to maintain its quality and ensure the reliability and reproducibility of their results. Adherence to the recommendations outlined in this guide will empower scientists to confidently utilize this important reagent in their pursuit of scientific advancement.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]

-

Dalton Transactions. (2015). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of radical degradation and disulfide exchange within PEG hydrogels. Retrieved from [Link]

-

Polymer Chemistry. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

PubMed. (2020). Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers. Retrieved from [Link]

-

National Institutes of Health. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Retrieved from [Link]

-

Semantic Scholar. (1980). Degradation of protein disulphide bonds in dilute alkali. Retrieved from [Link]

-

PubMed. (1988). Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic.... Retrieved from [Link]

-

European Medicines Agency. (2003). Q1E Evaluation of Stability Data. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

-

National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

-

PubMed. (2010). NMR methods for determining disulfide-bond connectivities. Retrieved from [Link]

-

ResearchGate. (2010). NMR methods for determining disulfide-bond connectivities | Request PDF. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

-

ResearchGate. (2020). Photodegradation of Poly(disulfide)s. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unveiling the Potential of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride in Advanced Chemical Synthesis. Retrieved from [Link]

-

Dalton Transactions. (2015). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]

-

Dalton Transactions. (2016). Synthesis and characterization of a uranyl(vi) complex with 2,6-pyridine-bis(methylaminophenolato) and its ligand-centred aerobic oxidation mechanism to a diimino derivative. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance studies of the binding of captopril and penicillamine by serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the reactivity of the pyridyldithio group

The pyridyldithio group offers a powerful and versatile tool for the specific and reversible conjugation of biomolecules. Its reactivity is governed by well-understood principles of thiol-disulfide exchange, allowing for precise control through the manipulation of pH and other buffer conditions. The unique spectroscopic signature of its leaving group provides an invaluable method for real-time reaction monitoring and validation. From the fundamental introduction of thiol groups onto proteins to the construction of complex antibody-drug conjugates and functionalized nanoparticles, pyridyldithio chemistry remains an indispensable strategy in the arsenal of researchers, scientists, and drug development professionals. [9][13][14]

References

-

Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Bioconjugate Chemistry, 7(4), 490-496.

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737.

-

Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). 3-(2-Pyridyldithio)propionic Acid Hydrazide as a Cross-Linker in the Formation of Liposome−Antibody Conjugates. Bioconjugate Chemistry, 7(4), 490-496.

-

GenScript. (n.d.). Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery.

-

Pujals, S., Cornet, M., & Carrascosa, J. L. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 77.

-

Thermo Fisher Scientific. (n.d.). SPDP Crosslinkers.

-

Thermo Fisher Scientific. (n.d.). Pierce Premium Grade SPDP.

-

Thermo Fisher Scientific. (n.d.). SPDP.

-

Fisher Scientific. (n.d.). Instructions: PDPH.

-